Cas no 1806936-45-7 (2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine)

2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine is a halogenated pyridine derivative with a reactive bromomethyl group, making it a versatile intermediate in organic synthesis. The presence of multiple functional groups, including chloro, difluoromethyl, and nitro substituents, enhances its utility in cross-coupling reactions, nucleophilic substitutions, and heterocyclic transformations. Its electron-withdrawing nitro group facilitates further functionalization, while the difluoromethyl moiety contributes to unique physicochemical properties. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex scaffolds. Careful handling is advised due to its reactivity and potential sensitivity to moisture. Suitable for controlled environments, it offers synthetic flexibility for advanced molecular design.
2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine structure
1806936-45-7 structure
商品名:2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine
CAS番号:1806936-45-7
MF:C7H4BrClF2N2O2
メガワット:301.472666740417
CID:4869100

2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine 化学的及び物理的性質

名前と識別子

    • 2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine
    • インチ: 1S/C7H4BrClF2N2O2/c8-1-3-6(9)5(7(10)11)4(2-12-3)13(14)15/h2,7H,1H2
    • InChIKey: SIDSIEVRQVZLDN-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C(=C(C(F)F)C(=CN=1)[N+](=O)[O-])Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 242
  • トポロジー分子極性表面積: 58.7
  • 疎水性パラメータ計算基準値(XlogP): 2.5

2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029050661-500mg
2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine
1806936-45-7 97%
500mg
$1,564.80 2022-03-31
Alichem
A029050661-250mg
2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine
1806936-45-7 97%
250mg
$950.40 2022-03-31
Alichem
A029050661-1g
2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine
1806936-45-7 97%
1g
$2,890.60 2022-03-31

2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine 関連文献

2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridineに関する追加情報

2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine: A Comprehensive Overview

The compound 2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine, identified by the CAS number 1806936-45-7, is a highly substituted pyridine derivative with a complex structure. This molecule features a pyridine ring substituted with four distinct groups: a bromomethyl group at position 2, a chlorine atom at position 3, a difluoromethyl group at position 4, and a nitro group at position 5. The combination of these substituents imparts unique chemical properties, making this compound a subject of interest in various fields of chemistry and materials science.

The synthesis of 2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve the desired regioselectivity and yield. Recent advancements in catalytic methods and the use of transition metal catalysts have significantly improved the efficiency of such syntheses. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to introduce the bromomethyl and difluoromethyl groups onto the pyridine ring, demonstrating high selectivity and scalability.

The structural complexity of this compound makes it an attractive candidate for various applications. In the field of agrochemistry, derivatives of this compound have shown potential as herbicides due to their ability to inhibit key enzymatic pathways in plants. Recent studies have highlighted its effectiveness in controlling weeds without significant adverse effects on crops, making it a promising candidate for sustainable agricultural practices.

In medicinal chemistry, 2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine has been explored as a lead compound for drug development. The nitro group at position 5 is particularly significant, as it can undergo reduction to form an amino group, which is often associated with bioactivity. Researchers have investigated its potential as an anti-inflammatory agent and have reported encouraging results in vitro assays. Furthermore, the presence of halogen atoms (bromine and chlorine) enhances the molecule's lipophilicity, which is crucial for drug absorption and distribution.

The electronic properties of this compound also make it relevant in materials science. The pyridine ring's inherent aromaticity and the electron-withdrawing effects of the nitro and halogen substituents contribute to its semiconductor properties. Recent studies have explored its application in organic electronics, particularly in field-effect transistors (FETs), where it has shown potential as a high-performance semiconductor material.

In terms of environmental impact, the stability and biodegradation of 2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine are critical considerations. While the compound exhibits high stability under normal conditions, its environmental fate remains an area of active research. Studies are underway to assess its persistence in soil and aquatic environments and to develop strategies for safe disposal or recycling.

From a regulatory perspective, understanding the toxicity profile of this compound is essential for its safe handling and use. Recent toxicological studies have focused on its acute and chronic toxicity in laboratory animals, with particular attention to its potential genotoxicity and carcinogenicity. These studies are crucial for establishing safety guidelines and ensuring compliance with international chemical management standards.

In conclusion, 2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine, CAS No. 1806936-45-7, represents a versatile chemical entity with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application development, positions it as a valuable compound for future research and industrial use.

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